Lyalosidic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyalosidic acid can be extracted from plant sources using ethanol, hydroethanol, and water extracts . The extraction process involves preparing different stem and leaf extracts and fractions, followed by sequential liquid-liquid acid-base alkaloid separations . The synthetic routes for this compound typically involve the cyclization of secologanin and tryptamine moieties .
Industrial Production Methods
The process includes the use of solvents like ethanol and water, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Lyalosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its conversion to harman, a simple β-carboline alkaloid, through treatment with β-glucosidase in acetate buffer .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include harman and other β-carboline derivatives .
Scientific Research Applications
Lyalosidic acid has been studied for its potential antileishmanial and antiplasmodial activities . It has shown promise in inhibiting the growth of Leishmania species and Plasmodium falciparum, the parasite responsible for malaria . Additionally, this compound is being explored for its potential use in treating metabolic disorders like diabetes due to its ability to modulate oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of lyalosidic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the aggregation of amyloidogenic peptides, reduce oxidative stress, and modulate inflammatory pathways . These actions contribute to its potential therapeutic effects in treating diseases like diabetes and leishmaniasis .
Comparison with Similar Compounds
Similar Compounds
Strictosidinic acid: Another monoterpene indole alkaloid with similar biological activities.
Ophiorine B: Known for its antileishmanial activity.
Uniqueness
Lyalosidic acid stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form significant products like harman adds to its uniqueness .
Properties
CAS No. |
104821-27-4 |
---|---|
Molecular Formula |
C26H28N2O9 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C26H28N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-8,11-12,15,19,21-23,25-26,28-32H,1,9-10H2,(H,33,34)/t12-,15+,19-,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
UZLBTLIRYSYTRG-PVAZCJMFSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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